molecular formula C23H20N4O3S B2794166 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(naphthalen-1-yl)acetamide CAS No. 868212-70-8

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(naphthalen-1-yl)acetamide

Cat. No.: B2794166
CAS No.: 868212-70-8
M. Wt: 432.5
InChI Key: LUABIJMZRZHFKX-UHFFFAOYSA-N
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Description

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(naphthalen-1-yl)acetamide is a sulfonamide derivative known for its diverse biological activities. Sulfonamides are a class of compounds that have been widely used in medicinal chemistry due to their broad-spectrum antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(naphthalen-1-yl)acetamide typically involves the reaction of 4-amino-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide with sulfonyl chlorides in dry pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(naphthalen-1-yl)acetamide involves the inhibition of dihydropteroate synthase, an enzyme crucial for the synthesis of dihydrofolic acid in bacteria. By competing with para-aminobenzoic acid (PABA) for binding to the enzyme, the compound effectively disrupts bacterial folate synthesis, leading to cell death . Additionally, its anticancer activity is attributed to its ability to inhibit enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(naphthalen-1-yl)acetamide stands out due to its unique combination of a sulfonamide group with a naphthalene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c1-16-13-14-24-23(25-16)27-31(29,30)20-11-9-19(10-12-20)26-22(28)15-18-7-4-6-17-5-2-3-8-21(17)18/h2-14H,15H2,1H3,(H,26,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUABIJMZRZHFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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